molecular formula C24H23ClN2O4 B12202238 N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12202238
M. Wt: 438.9 g/mol
InChI Key: JYSUTYWYSCPKFX-UHFFFAOYSA-N
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Description

“N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” is a synthetic organic compound that features both indole and chromone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the indole and chromone intermediates, followed by their coupling through amide bond formation. Common reagents and conditions might include:

    Indole Synthesis: Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.

    Chromone Synthesis: Pechmann condensation involving a phenol and a β-keto ester.

    Coupling Reaction: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The indole and chromone rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the amide bond or other reducible functional groups.

    Substitution: Halogen substitution reactions can occur at the chloro-indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution using sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways involving indole and chromone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for “N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” would depend on its specific interactions with biological targets. Typically, compounds with indole and chromone moieties can interact with enzymes, receptors, and other proteins, modulating their activity. The molecular targets and pathways involved might include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Binding: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Such as tryptophan, serotonin, and melatonin.

    Chromone Derivatives: Such as flavonoids and coumarins.

Uniqueness

“N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” is unique due to its combination of indole and chromone structures, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C24H23ClN2O4/c1-14-9-24(29)31-22-12-21(30-2)15(10-18(14)22)3-6-23(28)26-8-7-16-13-27-20-5-4-17(25)11-19(16)20/h4-5,9-13,27H,3,6-8H2,1-2H3,(H,26,28)

InChI Key

JYSUTYWYSCPKFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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